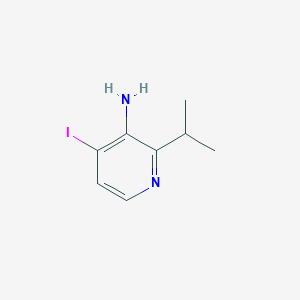

4-Iodo-2-isopropyl-pyridin-3-amine

Description

Properties

IUPAC Name |

4-iodo-2-propan-2-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2/c1-5(2)8-7(10)6(9)3-4-11-8/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXDYFFNULDIMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-isopropyl-pyridin-3-amine typically involves the iodination of 2-isopropyl-pyridin-3-amine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts. The reaction conditions usually involve low temperatures and acidic environments to facilitate the diazotization process.

Industrial Production Methods

In an industrial setting, the production of 4-Iodo-2-isopropyl-pyridin-3-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-isopropyl-pyridin-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing condition.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 2-isopropyl-pyridin-3-amine.

Scientific Research Applications

Biological Applications

Medicinal Chemistry : 4-Iodo-2-isopropyl-pyridin-3-amine exhibits promising biological activities, which can be leveraged in drug development. Some notable applications include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties, making them potential candidates for treating infections caused by resistant bacterial strains .

- Anticancer Properties : Preliminary research indicates that 4-Iodo-2-isopropyl-pyridin-3-amine may inhibit the growth of certain cancer cell lines, suggesting its utility in cancer therapy .

Material Science Applications

In addition to biological applications, 4-Iodo-2-isopropyl-pyridin-3-amine is also explored in material science:

- Polymer Chemistry : The compound can act as a building block for synthesizing polymers with specific properties, such as increased thermal stability and enhanced mechanical strength .

- Conductive Materials : Its unique electronic properties make it suitable for developing conductive materials used in electronic devices.

Case Studies

- Antibacterial Activity Evaluation :

- Cancer Cell Line Studies :

Data Summary

Mechanism of Action

The mechanism of action of 4-Iodo-2-isopropyl-pyridin-3-amine depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding, which is a type of non-covalent interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Iodo-2-isopropyl-pyridin-3-amine with structurally related pyridine derivatives:

*Estimated based on atomic weights.

Key Observations:

Substituent Position and Physical Properties: Melting points vary significantly with substituent positions. For example, 4-Amino-3-iodopyridine (ASA2186) melts at 100°C , while its positional isomer (ASA2114) melts at 88–92°C . This highlights how crystal packing and intermolecular interactions (e.g., hydrogen bonding) depend on substituent arrangement. The isopropyl group in 4-Iodo-2-isopropyl-pyridin-3-amine likely reduces solubility in polar solvents compared to methoxy or methyl analogs .

Reactivity Trends: Iodine’s polarizability makes it superior to chlorine or methyl groups in facilitating cross-coupling reactions. For instance, 2-Chloro-3-iodopyridin-4-amine is prized in synthesis for its dual halogen reactivity , whereas the methoxy variant (C₉H₁₄N₂O) may prioritize nucleophilic substitution at the methoxy site . Steric hindrance from the isopropyl group in the target compound could slow reaction kinetics compared to less bulky analogs like 4-Amino-3-iodopyridine.

The isopropyl group in the target compound may improve lipophilicity, aiding blood-brain barrier penetration in CNS drug candidates .

Biological Activity

4-Iodo-2-isopropyl-pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

4-Iodo-2-isopropyl-pyridin-3-amine belongs to the class of halogenated pyridine derivatives. The presence of the iodine substituent and the isopropyl group may influence its pharmacological properties, including solubility, bioavailability, and interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to 4-Iodo-2-isopropyl-pyridin-3-amine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyridine derivatives have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins like PCNA (proliferating cell nuclear antigen) .

Table 1: Antiproliferative Effects of Pyridine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Iodo-2-isopropyl-pyridin-3-amine | MCF-7 (Breast Cancer) | TBD | Induction of apoptosis via caspase activation |

| 2-(4-Iodophenyl)-pyridine | HeLa (Cervical Cancer) | 15 | Inhibition of PCNA expression |

| 6-Chloro-2-methylpyridine | A549 (Lung Cancer) | 20 | Disruption of microtubule dynamics |

Note: TBD indicates that specific data for 4-Iodo-2-isopropyl-pyridin-3-amine is currently unavailable.

Antimicrobial Activity

Halogenated compounds, including those with iodine substitutions, have shown promising antimicrobial properties. Studies suggest that such compounds can disrupt bacterial cell walls or interfere with metabolic pathways . The specific activity of 4-Iodo-2-isopropyl-pyridin-3-amine against various microbial strains remains to be fully characterized.

Neuroprotective Effects

Some pyridine derivatives have been investigated for their neuroprotective effects. These compounds may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells . The potential for 4-Iodo-2-isopropyl-pyridin-3-amine to provide neuroprotection warrants further investigation.

Case Studies

- Anticancer Properties : A study on related pyridine derivatives highlighted their ability to inhibit tumor growth in xenograft models, suggesting that structural modifications could enhance their efficacy against specific cancer types.

- Neuroprotection in Animal Models : In vivo studies using animal models have demonstrated that certain pyridine derivatives can reduce neuroinflammation and improve cognitive function after induced brain injury.

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their structural features. The presence of halogens, such as iodine, can enhance lipophilicity and alter the interaction with biological targets. Research into SAR has shown that:

- Iodine Substitution : Enhances binding affinity to certain receptors.

- Alkyl Groups : Influence solubility and metabolic stability.

Table 2: Structure-Activity Relationships in Pyridine Derivatives

| Substituent | Effect on Activity |

|---|---|

| Iodine | Increased receptor binding |

| Isopropyl group | Improved solubility |

| Aromatic rings | Enhanced anticancer properties |

Q & A

Q. What are the optimal synthetic routes and catalytic systems for preparing 4-Iodo-2-isopropyl-pyridin-3-amine with high purity and yield?

The synthesis of this compound can be optimized using palladium or copper-mediated cross-coupling reactions. For example, copper(I) bromide (0.101 g) and cesium carbonate (6.86 g) were employed in a Buchwald-Hartwig amination reaction at 35°C for 48 hours, yielding 17.9% of a structurally similar pyrazol-4-amine derivative . Key factors include solvent selection (e.g., dimethyl sulfoxide for solubility), temperature control to minimize side reactions, and catalyst loading. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating high-purity products.

Q. How can researchers confirm the structural integrity of 4-Iodo-2-isopropyl-pyridin-3-amine post-synthesis?

Advanced analytical techniques are essential:

- NMR Spectroscopy : Compare and NMR shifts with reference data. For example, a related pyridin-3-amine derivative showed distinct aromatic proton resonances at δ 8.87 ppm and methyl group signals at δ 1.2–1.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H] at m/z 215 for a derivative) .

- Melting Point Analysis : Cross-check with literature values (e.g., 88–92°C for structurally similar 2-amino-3-iodopyridine) .

Q. What safety protocols are recommended for handling iodinated pyridine derivatives during synthesis?

- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to risks of skin/eye irritation (R20/21/22) and respiratory hazards (R36/37/38) .

- Waste Disposal : Follow guidelines for halogenated waste, especially iodine-containing byproducts.

- Storage : Keep in airtight containers away from light to prevent decomposition .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of iodine in coupling reactions involving 4-Iodo-2-isopropyl-pyridin-3-amine?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using - and -labeled compounds to assess iodine’s electronic influence.

- Computational Modeling : Density Functional Theory (DFT) can simulate transition states in cross-coupling reactions, identifying iodine’s steric and electronic contributions .

- In Situ Spectroscopy : Monitor iodine displacement via Raman or IR spectroscopy (e.g., tracking C–I bond cleavage at ~500 cm) .

Q. What computational tools are effective in predicting the reactivity of 4-Iodo-2-isopropyl-pyridin-3-amine in drug discovery workflows?

- Molecular Dynamics (MD) Simulations : Predict binding affinities for kinase targets (e.g., p38 MAP kinase inhibition studied in pyridopyrazine derivatives) .

- Virtual Reaction Screening : Tools like Schrödinger’s Maestro can model cross-coupling pathways, optimizing catalyst-substrate interactions .

- ADMET Prediction : Use QikProp or SwissADME to evaluate pharmacokinetic properties, such as solubility and metabolic stability.

Q. How should researchers address contradictory data in biological activity assays for iodinated pyridine derivatives?

- Factorial Experimental Design : Systematically vary parameters (e.g., concentration, temperature) to identify confounding variables .

- Orthogonal Assays : Validate results using complementary techniques (e.g., fluorescence polarization and surface plasmon resonance for binding studies).

- Meta-Analysis : Compare data across structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidin-4-amines) to discern trends in iodine’s bioactivity .

Q. What strategies enhance the stability of 4-Iodo-2-isopropyl-pyridin-3-amine in aqueous solutions for in vitro studies?

- pH Optimization : Maintain solutions at pH 6–7 to avoid hydrolysis of the C–I bond.

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to improve solubility while minimizing degradation.

- Light Exclusion : Store solutions in amber vials to prevent photolytic deiodination .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.